![molecular formula C9H6BrF3O B1272838 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2003-10-3](/img/structure/B1272838.png)
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
Overview
Description
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, also known as 3-(Trifluoromethyl)phenacyl bromide, is a chemical compound with the molecular formula C9H6BrF3O . It is a colorless to yellow to brown liquid or low melting solid .
Synthesis Analysis
The synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone involves the reaction of commercially available 3’-trifluoromethylacetophenone with pyridinium bromide perbromide under ice cooling and stirring for 5 hours while heating up to room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 . This indicates that the compound consists of a bromoethanone group attached to a trifluoromethylphenyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.04 . It has a density of 1.592±0.06 g/cm3 . The boiling point is reported to be between 64-72°C , and the melting point is 22°C . The compound is predicted to have a vapor pressure of 0.059mmHg at 25°C .Scientific Research Applications
Organic Synthesis
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone: is a valuable building block in organic synthesis. It can be used to construct various complex molecules due to its reactive bromo and keto groups. For instance, it’s utilized in the synthesis of sulfonyl ureas, which are important in medicinal chemistry .
Medicinal Chemistry
This compound serves as a precursor in the development of pharmaceuticals. The trifluoromethyl group is particularly significant as it can increase the biological activity and metabolic stability of potential drug candidates. It’s involved in the creation of β-keto sulfones, which have applications in developing new therapeutic agents .
Safety and Hazards
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIYNLSEBAYCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380896 | |
Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
2003-10-3 | |
Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2003-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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